2-(4-Methyl-1,4-diazepan-1-yl)aniline
Description
Properties
CAS No. |
1038220-80-2 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13/h2-3,5-6H,4,7-10,13H2,1H3 |
InChI Key |
OFQOYFRMFJYACE-UHFFFAOYSA-N |
SMILES |
CN1CCCN(CC1)C2=CC=CC=C2N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(4-Methyl-1,4-diazepan-1-yl)aniline, highlighting structural variations, molecular properties, and applications:
Key Insights from Comparative Analysis
Substituent Position and Bioactivity :
- The para-substituted analog (CAS 219132-82-8) may exhibit distinct receptor-binding profiles compared to the ortho-substituted target compound due to steric and electronic differences .
- The sulfonyl-containing analog (CAS 1042561-91-0) introduces a polar functional group, likely enhancing interactions with charged residues in enzyme active sites .
The methoxy group in CAS 877676-22-7 improves aqueous solubility, a critical factor for oral bioavailability .
Complex Heterocyclic Systems :
- The quinazoline derivative (ZO0) demonstrates the incorporation of the 4-methyl-1,4-diazepane moiety into larger pharmacophores, suggesting utility in kinase inhibition or anticancer research .
Preparation Methods
Multi-Step Synthesis from p-Fluoronitrobenzene Analogs
A representative synthetic route involves the following steps:
Step 1: Nucleophilic aromatic substitution (SNAr)
Starting from p-fluoronitrobenzene analogs, the reaction with an intermediate amine (Intermediate 1) in the presence of sodium hydride and N,N-dimethylformamide (DMF) produces an intermediate (Intermediate 2) after acid treatment with trifluoroacetic acid.Step 2: Sulfonylation
Intermediate 2 is reacted with p-toluenesulfonyl chloride to give a sulfonylated intermediate (Intermediate 3).Step 3: Piperidine substitution
Intermediate 3 undergoes SN2 substitution with piperidine to yield Intermediate 4.Step 4: Reduction
The nitro group in Intermediate 4 is reduced to the corresponding amine (Intermediate 5) using ammonium chloride as a hydrogen source under iron catalysis.Step 5: Acylation and Reductive Amination
Intermediate 5 is acylated by halogenated alkyl chlorides to form Intermediate 6, which undergoes reductive amination to afford the target compound or related intermediates.
This route effectively constructs the diazepane ring system and introduces the aniline functionality.
Use of Chloroalkyl Isocyanates for Intermediate Formation
Another approach includes reacting Intermediate 5 with chloroalkyl isocyanates to form carbamate or urea intermediates (Intermediate 8), which upon amine substitution yield the desired diazepane-substituted aniline derivatives.
Alternative Synthetic Approaches from Related Heterocycles
While direct preparation of this compound is limited in literature, analogs with similar diazepane or piperazine rings have been synthesized via:
Substitution of halogenated quinazoline or isoquinoline derivatives with methylated diazepane or piperazine under microwave irradiation or conventional heating, followed by reductive steps to yield amine-substituted heterocycles.
Reductive amination of acylated intermediates with methylamine or N-methylpiperazine to introduce the methyl group on the diazepane nitrogen.
These methods provide insight into the functional group transformations applicable to diazepane-containing anilines.
Reaction Conditions and Solvents
The synthetic steps utilize a variety of solvents and bases to optimize reaction efficiency:
| Step | Solvent(s) | Base(s) / Catalyst(s) | Notes |
|---|---|---|---|
| Nucleophilic substitution | N,N-Dimethylformamide (DMF) | Sodium hydride | Strong base to deprotonate amine |
| Acid treatment | Trifluoroacetic acid (TFA) | — | To protonate and stabilize intermediates |
| Sulfonylation | Dichloromethane or similar | — | p-Toluenesulfonyl chloride as sulfonylating agent |
| SN2 substitution | DMF or polar aprotic solvents | — | Piperidine as nucleophile |
| Reduction | Water/ethanol mixtures | Fe catalyst, ammonium chloride | Mild reduction conditions |
| Acylation | Dichloromethane, THF, or similar | Triethylamine or other organic bases | To neutralize HCl generated |
| Reductive amination | Methanol or ethanol | Sodium triacetoxyborohydride or similar | For reductive amination of aldehydes/ketones |
These conditions are chosen to balance reactivity, selectivity, and safety for scale-up.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR):
Proton and carbon NMR are used to confirm substitution patterns and ring formation, with chemical shifts reported in ppm relative to TMS.Mass Spectrometry (MS):
Molecular ion peaks confirm molecular weight and purity.Thin Layer Chromatography (TLC) and Column Chromatography:
Silica gel (200-300 mesh) is commonly used for purification, with petroleum ether and ethyl acetate mixtures as eluents.Reaction Monitoring:
TLC and NMR are standard for monitoring reaction progress at each step.
Summary Table of Key Intermediates and Reactions
| Intermediate | Description | Key Reaction Step | Reagents/Conditions |
|---|---|---|---|
| Intermediate 1 | Amino precursor for SNAr | Nucleophilic substitution | Sodium hydride, DMF |
| Intermediate 2 | Post-acid treatment intermediate | Sulfonylation | p-Toluenesulfonyl chloride, DCM |
| Intermediate 3 | Sulfonylated intermediate | SN2 substitution | Piperidine, DMF |
| Intermediate 4 | Nitro compound | Reduction | Fe catalyst, ammonium chloride, EtOH/H2O |
| Intermediate 5 | Amino compound | Acylation | Halogenated alkyl chloride, base |
| Intermediate 6 | Acylated intermediate | Reductive amination | Sodium triacetoxyborohydride, MeOH |
| Intermediate 8 | Carbamate/urea intermediate | Amine substitution | Amines, various solvents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)aniline, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling 4-methyl-1,4-diazepane with an aniline derivative. Key steps include nucleophilic substitution or Buchwald-Hartwig amination. Reaction conditions such as using palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in solvents like toluene or DMF at 80–110°C improve yields . For intermediates like 4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-ol, demethylation with BBr₃ in DCM is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic shifts for the diazepane ring (δ 2.5–3.5 ppm) and aniline protons (δ 6.5–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 233.31 for C₁₃H₁₉N₃). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How does the 1,4-diazepane ring influence the compound's reactivity and stability under varying pH conditions?
- Methodological Answer : The diazepane ring enhances solubility in polar solvents and stabilizes the compound via intramolecular hydrogen bonding. Reactivity studies show susceptibility to oxidation (e.g., KMnO₄ in acidic conditions forms quinones) and reduction (LiAlH₄ yields secondary amines). Stability assays in buffers (pH 3–10) reveal decomposition at extremes (pH <2 or >12) due to ring-opening .
Advanced Research Questions
Q. What methodologies are recommended for studying the interaction of this compound with epigenetic targets like EZH2?
- Methodological Answer : Use in vitro enzymatic assays with recombinant EZH2 and substrate (e.g., histone H3K27me0). Measure inhibition via fluorescence polarization or LC-MS quantification of methylated products. Cell-based models (e.g., lymphoma cell lines) assess downstream effects on H3K27me3 levels via Western blot .
Q. How can molecular docking studies predict binding affinity with histone-modifying enzymes like HDAC8 or G9a?
- Methodological Answer : Prepare protein structures (HDAC8: PDB ID 1T69; G9a: PDB ID 3RJW) using Schrödinger Suite. Generate ligand conformers with LigPrep (pH 7.4 ± 2.0). Perform grid-based docking (Glide SP/XP mode) to evaluate binding poses. Prioritize compounds with docking scores <−6.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Zn²⁺ in HDAC8) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Use orthogonal methods: SPR for binding affinity vs. cellular IC₅₀. Analyze batch-to-batch purity via LC-MS to rule out impurities as confounding factors .
Q. How to optimize multi-step synthesis to improve overall yield and purity?
- Methodological Answer : Implement Design of Experiments (DoE) for critical steps (e.g., demethylation with BBr₃). Optimize stoichiometry (1.2 eq. BBr₃, −78°C to RT). Use scavengers (e.g., silica gel) to quench side reactions. Purify intermediates via flash chromatography (hexane/EtOAc gradient) .
Q. What protocols assess the compound's stability under storage and physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For physiological stability, incubate in plasma (human/mouse, 37°C) and quantify degradation via LC-MS/MS. Use Arrhenius kinetics to extrapolate shelf-life .
Notes
- Contradictions : While emphasizes EZH2 inhibition, focuses on HDAC8/G9a interactions. Researchers should contextualize target relevance based on disease models (e.g., lymphoma vs. solid tumors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
